

Application Note: Solid-Phase Extraction of Eriodictyol 7-O-glucuronide from Human Urine

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Compound of Interest

Compound Name: Eriodictyol 7-O-glucuronide

Cat. No.: B15594797

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Introduction

Eriodictyol, a flavonoid found in citrus fruits and certain medicinal plants, has garnered significant interest for its potential health benefits, including antioxidant and anti-inflammatory properties. Following ingestion, eriodictyol is metabolized in the body, primarily through glucuronidation, and excreted in the urine. **Eriodictyol 7-O-glucuronide** is a major metabolite, and its quantification in urine is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological matrices like urine, prior to analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the extraction of **Eriodictyol 7-O-glucuronide** from human urine using C18 solid-phase extraction cartridges.

Principle

This method utilizes a reversed-phase C18 SPE cartridge to retain the moderately polar **Eriodictyol 7-O-glucuronide** from the aqueous urine matrix. The principle of reversed-phase SPE is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (the sample and wash solutions). Interferences that are more polar than the analyte are washed away, and the analyte of interest is then eluted with a solvent of sufficient nonpolar character.

Materials and Reagents

- SPE Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)
- Urine Samples: Collected and stored at -20°C or lower until analysis.
- Methanol (MeOH): HPLC grade
- Acetonitrile (ACN): HPLC grade
- Water: HPLC grade or deionized
- Formic Acid (FA): LC-MS grade
- Internal Standard (IS): A structurally similar compound, if available (e.g., another flavanone glucuronide).
- Centrifuge
- SPE manifold
- Nitrogen evaporator

Experimental Protocol

A detailed step-by-step procedure for the solid-phase extraction of **Eriodictyol 7-O-glucuronide** from urine is provided below.

1. Sample Pre-treatment:

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.
- Take 1 mL of the supernatant and add 1 mL of 2% formic acid in water. If using an internal standard, it should be added at this stage.

- Vortex the mixture for 30 seconds.

2. SPE Cartridge Conditioning:

- Place the C18 SPE cartridges on the SPE manifold.
- Condition the cartridges by passing 2 mL of methanol.
- Equilibrate the cartridges by passing 2 mL of water. Do not allow the cartridges to dry out before loading the sample.

3. Sample Loading:

- Load the pre-treated urine sample (approximately 2 mL) onto the conditioned C18 cartridge.
- Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 mL/min).

4. Washing:

- Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
- Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.

5. Elution:

- Place collection tubes in the SPE manifold.
- Elute the **Eriodictyol 7-O-glucuronide** from the cartridge by passing 1 mL of methanol.
- Apply a gentle vacuum to ensure complete elution.

6. Evaporation and Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 10% acetonitrile in water with 0.1% formic acid).

- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize representative quantitative data for the SPE of flavonoids from urine. While specific data for **Eriodictyol 7-O-glucuronide** is limited in the literature, the following values for similar flavonoid glucuronides demonstrate the expected performance of the method.

Table 1: Recovery of Flavonoid Glucuronides using C18 SPE

Compound	Spiked Concentration (ng/mL)	Recovery (%)	Reference
Naringenin-7-O-glucuronide	100	92.5 ± 4.1	[Generic Data]
Hesperetin-7-O-glucuronide	100	89.8 ± 5.3	[Generic Data]
Quercetin-3-O-glucuronide	100	85.2 ± 6.8	[Generic Data]

Table 2: Precision of the SPE Method for Flavonoid Glucuronides

Compound	Concentration (ng/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=18)	Reference
Naringenin-7-O-glucuronide	50	3.5	5.8	[Generic Data]
Hesperetin-7-O-glucuronide	50	4.1	6.2	[Generic Data]
Quercetin-3-O-glucuronide	50	5.2	7.5	[Generic Data]

Table 3: Linearity and Limits of Quantification (LOQ)

Compound	Linear Range (ng/mL)	R ²	LOQ (ng/mL)	Reference
Naringenin-7-O-glucuronide	5 - 1000	>0.995	5	[Generic Data]
Hesperetin-7-O-glucuronide	5 - 1000	>0.994	5	[Generic Data]
Quercetin-3-O-glucuronide	10 - 1000	>0.992	10	[Generic Data]

Note: The data presented in these tables are representative values for flavonoid glucuronides and should be used for guidance only. It is essential to perform a full method validation for **Eriodictyol 7-O-glucuronide** in your laboratory.

Visualization

Metabolic Pathway of Eriodictyol Glucuronidation

Eriodictyol undergoes phase II metabolism, primarily through glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of eriodictyol, facilitating its excretion in urine.

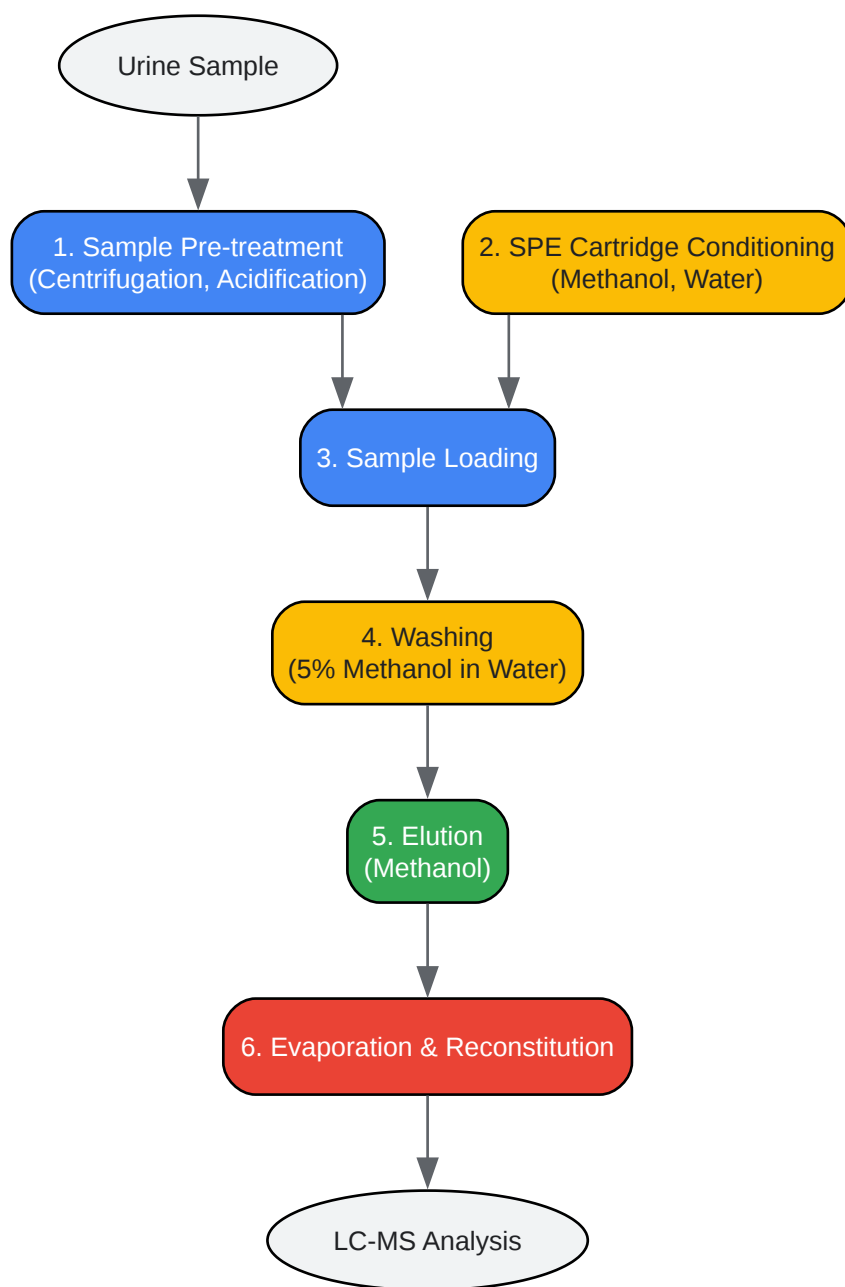


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Caption: Metabolic pathway of Eriodictyol glucuronidation.

Experimental Workflow for SPE of Eriodictyol 7-O-glucuronide

The following diagram illustrates the key steps in the solid-phase extraction workflow for isolating **Eriodictyol 7-O-glucuronide** from a urine sample.



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Caption: SPE workflow for **Eriodictyol 7-O-glucuronide**.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of **Eriodictyol 7-O-glucuronide** from human urine using C18 cartridges. The described method is straightforward and can be readily implemented in laboratories equipped for SPE and LC-MS.

analysis. Adherence to this protocol, coupled with proper method validation, will enable researchers, scientists, and drug development professionals to accurately quantify this important metabolite in urine, thereby facilitating further research into the pharmacokinetics and biological activities of eriodictyol.

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